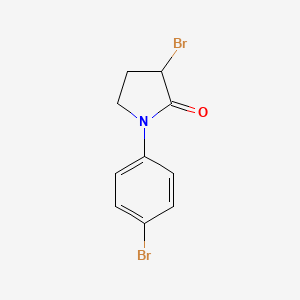

![molecular formula C17H15F2NO4 B2513311 N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamid CAS No. 1396772-41-0](/img/structure/B2513311.png)

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

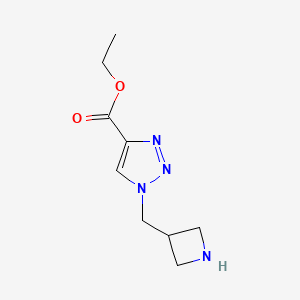

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide, also known as BDP-9066, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. BDP-9066 has been shown to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.

Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher haben N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamid-Derivate zur Detektion von krebserregenden Schwermetallionen, insbesondere Blei (Pb²⁺), eingesetzt. Sie entwickelten einen empfindlichen und selektiven Pb²⁺-Sensor, indem sie eine dünne Schicht der Verbindung auf einer Glaskohlenstoffelektrode (GCE) mit der leitfähigen Polymermatrix Nafion (NF) abscheidten. Der Sensor zeigte eine hervorragende Empfindlichkeit und niedrige Nachweisgrenzen (LOQ) und Detektionsgrenzen (LOD) für Pb²⁺ .

- Anwendung: Er ist dazu bestimmt, als Aromastoff in bestimmten Lebensmittelkategorien (mit Ausnahme von Getränken) verwendet zu werden .

- Anwendung: Forscher haben eine Reihe von 1-Benzo[1,3]dioxol-5-yl-indolen entworfen und synthetisiert, die 3-N-verschmolzene Heteroaryl-Moleküle enthalten. Diese Verbindungen wurden auf ihre Antikrebsaktivität gegen Prostata (LNCaP), Bauchspeicheldrüse (MIA PaCa-2) und akute myeloische Leukämie (HL-60) Zelllinien untersucht. Obwohl diese spezifische Verbindung nicht erwähnt wurde, fällt sie in dieselbe strukturelle Klasse und könnte ein Potenzial in der Krebsforschung haben .

Schwermetall-Ionen-Detektion:

Aromastoff (Lebensmittelindustrie):

Krebsforschung (Indolderivate)

Wirkmechanismus

Target of Action

The primary target of the compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition disrupts the biosynthesis of prostaglandins, leading to a decrease in their levels .

Biochemical Pathways

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide affects the prostaglandin biosynthesis pathway . Prostaglandins are bioactive lipids that play important roles in different biological responses . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, which can have downstream effects on various physiological processes .

Pharmacokinetics

The compound’s molecular structure and properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide’s action primarily involve the disruption of prostaglandin biosynthesis . This can lead to a variety of effects, depending on the specific physiological processes that are affected by the decrease in prostaglandin levels .

Biochemische Analyse

Biochemical Properties

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. It has been shown to interact with both COX-1 and COX-2 enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The compound’s interaction with these enzymes is competitive, meaning it binds to the active site of the enzyme, preventing the substrate from accessing it. This inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation and pain.

Cellular Effects

The effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide on various cell types and cellular processes are profound. In cancer cells, such as HeLa cells, this compound exhibits cytotoxic effects, leading to cell death . It influences cell function by disrupting cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound’s impact on gene expression includes the downregulation of pro-inflammatory genes and the upregulation of apoptotic genes, thereby promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, the compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the execution of cell death. This activation leads to the cleavage of key cellular proteins, ultimately resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX enzymes and cytotoxic effects on cancer cells for several days. Prolonged exposure can lead to reduced efficacy, likely due to degradation or metabolic inactivation.

Dosage Effects in Animal Models

In animal models, the effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide vary with dosage. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal irritation and renal toxicity. These adverse effects are likely due to the compound’s inhibition of COX-1, which plays a role in maintaining gastrointestinal and renal homeostasis.

Metabolic Pathways

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and easier to excrete . The metabolites of this compound can also interact with COX enzymes, although their inhibitory effects are generally weaker than the parent compound.

Transport and Distribution

Within cells and tissues, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is transported and distributed through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body. The compound tends to accumulate in tissues with high COX enzyme activity, such as inflamed tissues and tumors, enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide is primarily in the cytoplasm, where it interacts with COX enzymes . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity in the cytoplasm is sufficient to exert its inhibitory effects on COX enzymes and induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-4-3-11(18)7-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHQHJKOWBKTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

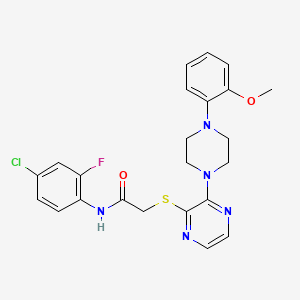

![2-Indol-1-yl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2513228.png)

![4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2513240.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513244.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2513246.png)

![1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2513248.png)

![4-Amino-8,8-dimethyl-5-(4-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2513250.png)

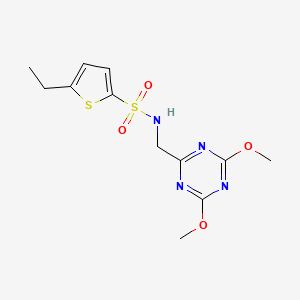

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2513251.png)